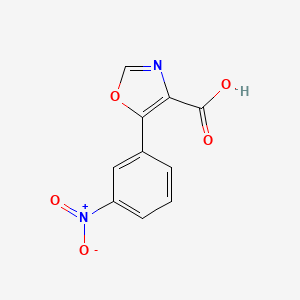

5-(3-Nitrophenyl)oxazole-4-carboxylic acid

CAS No.: 951885-28-2

Cat. No.: VC2307207

Molecular Formula: C10H6N2O5

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951885-28-2 |

|---|---|

| Molecular Formula | C10H6N2O5 |

| Molecular Weight | 234.16 g/mol |

| IUPAC Name | 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) |

| Standard InChI Key | TXIIRMPKHMVIGN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CO2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CO2)C(=O)O |

Introduction

Physical and Chemical Properties

5-(3-Nitrophenyl)oxazole-4-carboxylic acid is characterized by a well-defined set of physical and chemical properties that determine its behavior in various environments. The compound has the molecular formula C10H6N2O5 and a molecular weight of 234.16 g/mol . It appears as a solid at room temperature and exhibits specific physicochemical characteristics that are relevant to its applications in research and potential pharmaceutical development.

Basic Physical Properties

The following table summarizes the key physical and chemical properties of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid:

Structural Properties

The structural properties of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid contribute to its chemical behavior and potential for interactions with biological systems:

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 109 Ų | |

| Heavy Atom Count | 17 | |

| Complexity | 316 | |

| Formal Charge | 0 |

Structural Characteristics

Chemical Structure

5-(3-Nitrophenyl)oxazole-4-carboxylic acid features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The compound has a 3-nitrophenyl group attached to position 5 of the oxazole ring and a carboxylic acid group at position 4 . This distinctive arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.

IUPAC Nomenclature and Identifiers

The compound is formally identified through various chemical nomenclature systems:

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | 5-(3-nitrophenyl)-1,3-oxazole-4-carboxylic acid | |

| CAS Number | 951885-28-2 | |

| InChI | InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |

| InChIKey | TXIIRMPKHMVIGN-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC(=C1)N+[O-])C2=C(N=CO2)C(=O)O |

Synthesis and Preparation

Key Synthetic Reactions

The synthesis of oxazole-4-carboxylic acid derivatives generally involves:

-

Formation of the oxazole ring through cyclization reactions

-

Introduction of the 3-nitrophenyl group at position 5

-

Functionalization of position 4 with a carboxylic acid group

The Van Leusen oxazole formation has been reported as an effective method for creating similar oxazole structures, as seen in the synthesis of 5-(4-chloro-3-nitrophenyl)oxazole .

Stability and Reactivity

Chemical Stability

Research on similar compounds suggests that oxazole-4-carboxylic acids may demonstrate specific stability concerns. Studies on 5-hydroxyoxazole-4-carboxylic acid residues have found them to be unstable with respect to hydrolytic ring opening and decarboxylation . While 5-(3-Nitrophenyl)oxazole-4-carboxylic acid lacks the hydroxyl group at position 5, it may still exhibit reactivity patterns characteristic of oxazole-4-carboxylic acids.

Comparison with Related Compounds

Structural Analogues

5-(3-Nitrophenyl)oxazole-4-carboxylic acid shares structural similarities with several related compounds, including:

Functional Group Comparison

The structural elements of 5-(3-Nitrophenyl)oxazole-4-carboxylic acid can be compared with similar compounds to understand structure-activity relationships:

-

Oxazole Ring: This heterocyclic structure is present in many biologically active compounds and contributes to specific interactions with biological targets.

-

3-Nitrophenyl Group: The nitro group often enhances binding affinity and can introduce additional hydrogen bonding capabilities.

-

Carboxylic Acid Group: This functional group typically contributes to solubility in aqueous environments and can participate in hydrogen bonding interactions with biological targets.

Research Applications

The compound is categorized as a "Protein Degrader Building Block" , suggesting its potential application in the development of targeted protein degradation technologies. This emerging area of research aims to develop therapeutic approaches that selectively degrade disease-causing proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume